molecular formula C14H16O2 B7872280 Furan-2-yl(4-propylphenyl)methanol

Furan-2-yl(4-propylphenyl)methanol

Cat. No.: B7872280
M. Wt: 216.27 g/mol
InChI Key: RYCMBXHGGLMVAH-UHFFFAOYSA-N
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Description

Furan-2-yl(4-propylphenyl)methanol is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound features a furan ring attached to a 4-propylphenyl group via a methanol linkage. Furans are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-yl(4-propylphenyl)methanol typically involves the reaction of furan derivatives with 4-propylbenzaldehyde under specific conditions. One common method is the condensation reaction between furan-2-carbaldehyde and 4-propylbenzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature .

Industrial Production Methods

Industrial production of furan derivatives often involves the use of biomass-derived furfural and 5-hydroxymethylfurfural as starting materials. These compounds can be converted into various furan derivatives through catalytic processes. The use of eco-friendly reagents and green chemistry principles is emphasized in industrial production to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(4-propylphenyl)methanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Furan-2-yl(4-propylphenyl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its pharmacological properties.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of furan-2-yl(4-propylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s furan ring can participate in various biochemical reactions, potentially affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: A precursor in the synthesis of furan derivatives.

    5-Hydroxymethylfurfural: A biomass-derived furan compound with similar reactivity.

    Furfurylamine: A furan derivative used in pharmaceuticals.

Uniqueness

Furan-2-yl(4-propylphenyl)methanol is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

furan-2-yl-(4-propylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c1-2-4-11-6-8-12(9-7-11)14(15)13-5-3-10-16-13/h3,5-10,14-15H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCMBXHGGLMVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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